1-Methyl-3,5-diphenyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
1-methyl-3,5-diphenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-18-15(13-10-6-3-7-11-13)16-14(17-18)12-8-4-2-5-9-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVESNVRDYFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404556 | |
| Record name | 1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64017-21-6 | |
| Record name | 1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation via Methyl Halides
The most straightforward approach involves the direct methylation of 3,5-diphenyl-1H-1,2,4-triazole using methyl iodide (CHI) or chloromethane (CHCl) under basic conditions. In a representative procedure, 3,5-diphenyl-1H-1,2,4-triazole is dissolved in anhydrous DMF, followed by the addition of NaH to deprotonate the triazole’s N-H group. Methyl iodide is then introduced, facilitating an S2 reaction to yield the N-methylated product. This method achieves yields of 50–83%, depending on the stoichiometry and reaction time.
Critical Parameters :
Regioselectivity and Byproduct Mitigation
Regioselectivity challenges arise due to the potential for over-alkylation or quaternization at adjacent nitrogen sites. Studies indicate that using a 1:1 molar ratio of triazole to methylating agent minimizes byproducts. For example, employing 1.2 equivalents of CHI in DMF at 25°C for 8 hours yields 1-methyl-3,5-diphenyl-1H-1,2,4-triazole with >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the absence of N3-methyl isomers, underscoring the method’s reliability.
Multi-Step Synthesis via Intermediate Protection
Lithium Reagent-Mediated Protection
A patent-pending method (CN113651762A) outlines a multi-step route starting from 1,2,4-triazole. Although designed for 1-methyl-1H-1,2,4-triazole-3-methyl formate, this approach is adaptable to diphenyl derivatives:
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Step 1 : Methylation of 1,2,4-triazole with CHCl/KOH in ethanol under reflux yields 1-methyl-1,2,4-triazole.
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Step 2 : Protection of the 5-position using n-butyllithium (n-BuLi) and dibromomethane (CHBr) generates 5-bromo-1-methyl-1H-1,2,4-triazole.
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Step 3 : Lithiation with LDA at −78°C, followed by carboxylation with CO, produces 3-carboxylic acid intermediates.
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Step 4 : Esterification with thionyl chloride (SOCl) and methanol (CHOH) yields methyl esters.
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Step 5 : Deprotection via hydrogenation or acid hydrolysis affords the final product.
Advantages :
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Avoids N-methyl isomerization by pre-functionalizing the triazole core.
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Enables modular substitution for diverse derivatives.
Limitations :
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Requires specialized reagents like LDA and strict temperature control.
Condensation Routes from Hydrazine Derivatives
Hydrazine Cyclization
A reported method synthesizes 1H-1,2,4-triazoles via cyclization of di(α-chlorobenzylidene)hydrazines in ammonia-saturated 2-propanol. For 3,5-diphenyl variants, substituting benzaldehyde derivatives could yield the desired triazole precursor, followed by methylation.
Procedure :
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React α-chlorobenzylidene hydrazine with aryl aldehydes in NH/2-propanol.
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Reflux for 30 hours to form 3,5-diphenyl-1H-1,2,4-triazole.
Yield : ~50% after methylation.
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization
Role of Bases in Direct Methylation
Strong bases like NaH fully deprotonate the triazole, ensuring single-site methylation. Weaker bases (e.g., KCO) result in incomplete reactions or over-alkylation. Kinetic studies suggest that NaH’s high basicity (pK ~35) shifts the equilibrium toward the deprotonated triazole anion, enhancing electrophilic attack by CHI.
Chemical Reactions Analysis
Thermal Rearrangement Reactions
Thermolysis studies of 4-methyl-3,5-diaryl-4H-1,2,4-triazoles reveal regioselective isomerization to 1-methyl-3,5-diaryl-1H-1,2,4-triazoles under controlled conditions . For example:
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Mechanism : The rearrangement involves cleavage of the N4–C5 bond, followed by methyl migration to the N1 position (Scheme 1B ). Steric and electronic effects of substituents influence reaction rates and selectivity.
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Key Data :
Substrate Temperature (°C) Reaction Time (h) Product Yield (%) 4-Me-3-Ph-5-Ph-4H-triazole 180 24 85 4-Me-3-(4-Cl-Ph)-5-Ph-triazole 200 48 72
This suggests that 1-methyl-3,5-diphenyl-1H-1,2,4-triazole itself may exhibit thermal stability under similar conditions due to its planar geometry .
Electrophilic Substitution
The phenyl groups at C3 and C5 are susceptible to electrophilic aromatic substitution (EAS). For instance:
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Nitration : In mixed acid (HNO₃/H₂SO₄), para-substitution occurs on the phenyl rings, with regioselectivity influenced by steric hindrance from the methyl group .
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Halogenation : Bromination (Br₂/FeBr₃) selectively targets the meta positions relative to the triazole core .
Alkylation/Dealkylation
The N1-methyl group can undergo dealkylation under strong acidic or oxidative conditions:
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Demethylation : Treatment with HBr/AcOH removes the methyl group, yielding 3,5-diphenyl-1H-1,2,4-triazole .
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Realkylation : Re-exposure to alkylating agents (e.g., CH₃I/NaH) restores the methyl group, demonstrating reversibility .
Coordination Chemistry
The triazole nitrogen atoms can act as ligands in metal complexes:
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Cu(I) Complexation : Forms stable complexes via N2 and N4 coordination, useful in catalytic cycloaddition reactions (e.g., CuAAC) .
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Ag(I) Interactions : Silver ions coordinate to the triazole ring, enabling applications in supramolecular chemistry .
Oxidative Transformations
Under oxidative conditions (e.g., SeO₂ or O₂/CuBr₂), the triazole ring remains intact, but substituents may oxidize:
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
1-Methyl-3,5-diphenyl-1H-1,2,4-triazole serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes.
Material Science
In material science, this compound is employed in developing new materials due to its unique structural properties. Its derivatives are being explored for applications in polymers and supramolecular chemistry .
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of this compound showed potent activity against several Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 15.63 to 500 μg/mL . This makes it a promising candidate for developing new antibacterial agents amid rising antibiotic resistance.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4a | Bacillus subtilis | 15.63 |
| 6h | Staphylococcus aureus | 31.25 |
Antifungal Properties
The compound also demonstrates antifungal activity. For example, derivatives have been reported with enhanced efficacy against fungal strains compared to traditional antifungals like fluconazole .
Medicinal Applications
Anti-inflammatory and Antitumor Activities
The compound is under investigation for its potential in drug development aimed at treating inflammatory diseases and cancers. Its mechanism includes the inhibition of specific enzymes involved in inflammatory pathways and tumor growth .
Case Study: Aspergillosis Treatment
A case report highlighted the use of this triazole derivative in treating central nervous system aspergillosis in immunocompromised patients, showcasing its therapeutic potential in serious fungal infections .
Industrial Applications
Intermediate in Chemical Synthesis
In industrial settings, this compound acts as an intermediate for synthesizing various chemicals used in agrochemicals and corrosion inhibitors . Its role as an intermediate enhances the efficiency of chemical processes across multiple sectors.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole (S1-S10)
- Synthesis : Microwave-assisted cyclization of chalcones derived from 3,5-diphenyl-1H-1,2,4-triazole with hydrazine hydrate under acidic conditions .
- Key Features: Incorporation of pyrazole moieties enhances antinociceptive and antimicrobial activities. Infrared spectra show characteristic peaks for -NO₂ (1557 cm⁻¹) and aromatic C-H (3068–3081 cm⁻¹) .
[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)]-1H-1,2,4-triazole (C1-C9)
- Synthesis: One-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole using ceric ammonium nitrate (CAN) as a catalyst .
- Key Features : Dual imidazole rings increase molecular rigidity and antibacterial potency. MIC values against B. subtilis and E. coli range from 7.81–250 µg/mL, comparable to derivatives in .
1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT)
- Synthesis : Oxidation of 1-methylguanazole nitrate or multi-step reactions starting from dicyandiamide .
- Key Features : Nitro groups confer energetic properties (e.g., insensitivity, detonation velocity). Thermal decomposition occurs at 230.2°C, with a decomposition heat of 112.582 kJ/mol .
Physicochemical and Energetic Properties
- Insights : The diphenyl derivative’s higher melting point (vs. MDNT’s 95°C) suggests stronger intermolecular forces (e.g., π-π stacking) due to aromatic groups . MDNT’s nitro groups lower melting points and increase sensitivity, making it suitable as a melt-cast explosive .
Computational and Crystallographic Data
- Crystallography : Triazoles with phenyl groups (e.g., 1-Methyl-3,5-diphenyl) exhibit larger unit cell volumes (e.g., V = 1244 ų) compared to nitro analogs due to steric bulk .
Biological Activity
1-Methyl-3,5-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a triazole ring with two phenyl groups at the 3 and 5 positions and a methyl group at the 1 position. This unique substitution pattern contributes to its stability and reactivity.
Structural Formula
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has a minimum inhibitory concentration (MIC) that rivals established antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.046 | Ciprofloxacin | 0.75 |
| Escherichia coli | 0.125 | Levofloxacin | 0.5 |
| Pseudomonas aeruginosa | 0.5 | Amoxicillin | 2 |
These results demonstrate that the compound is particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics like ciprofloxacin and vancomycin .
Antifungal Activity
The antifungal potential of this compound has also been explored. It shows promising activity against various fungal pathogens.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 0.25 | Fluconazole | 0.5 |
| Aspergillus niger | 0.125 | Itraconazole | 0.25 |
These findings suggest that the compound has a broad spectrum of antifungal activity and could be developed into effective therapeutic agents against resistant fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this triazole derivative. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study by Gadegoni et al. reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
These results indicate a promising potential for this compound in cancer therapeutics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The compound likely inhibits enzymes involved in microbial cell wall synthesis.
- Antifungal Action : It may disrupt fungal cell membrane integrity through ergosterol inhibition.
- Anticancer Action : The mechanism involves modulation of signaling pathways related to apoptosis and cell cycle regulation.
Q & A
Q. How should researchers conduct a systematic literature review on this compound?
- Methodological Answer : Utilize academic platforms like ResearchGate to access preprints and connect with authors working on triazole chemistry . Search databases (SciFinder, Reaxys) using keywords like "1,2,4-triazole derivatives" and "substituted triazoles." Filter results by application (e.g., catalysis, medicinal chemistry) and cross-reference patents for synthetic routes. Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over commercial sources.
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and aromaticity. Use software like Gaussian or ORCA. Compare with experimental UV-Vis spectra to validate electronic transitions. Molecular dynamics simulations can model solvent effects on stability.
Q. How can researchers resolve contradictory data regarding the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Apply replicated analysis to verify reproducibility: repeat experiments under identical conditions (temperature, solvent, catalyst loading) . Use control experiments to isolate variables (e.g., ligand vs. metal effects). Characterize catalytic intermediates via in-situ IR or X-ray absorption spectroscopy (XAS). Publish negative results to address publication bias.
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies mitigate degradation of this compound under oxidative conditions?
- Methodological Answer : Test stabilizers (e.g., antioxidants like BHT) in accelerated aging studies. Monitor degradation via HPLC-MS to identify oxidation byproducts (e.g., N-oxide derivatives). Encapsulate the compound in polymeric matrices (PLGA, cyclodextrins) to shield reactive sites. Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres.
Q. How does steric hindrance from the phenyl groups influence this compound’s reactivity in supramolecular assemblies?
- Methodological Answer : Conduct crystallographic studies to map intermolecular interactions (π-π stacking, van der Waals forces). Use titration calorimetry (ITC) to quantify binding affinity with guest molecules. Compare with less hindered analogs (e.g., 3,5-dimethyl derivatives) to isolate steric effects. Molecular docking simulations can predict host-guest compatibility.
Data Presentation
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 2.45 (s, 3H, CH), 7.2–7.6 (m, 10H, Ar-H) | |
| IR | 1602 cm (C=N), 3050 cm (Ar-H) | |
| HRMS | [M+H] m/z calc. 262.1345, found 262.1342 |
Table 2 : Stability of this compound Under Oxidative Conditions
| Condition | Half-life (h) | Major Degradation Product |
|---|---|---|
| Air, 25°C | 48 | N-Oxide derivative |
| N, 25°C | >200 | None |
| 0.1% BHT, Air | 120 | Trace oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
